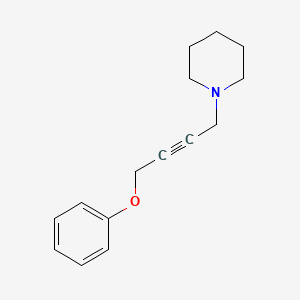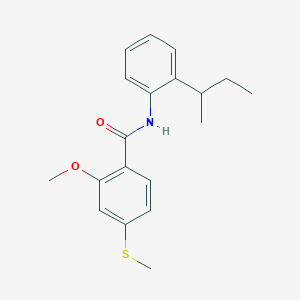![molecular formula C27H34N4O4 B3974610 N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3974610.png)
N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline
Übersicht
Beschreibung
N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline, also known as TRO19622, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nitroanilines and has been shown to exhibit promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. The compound has also been shown to modulate the activity of various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects in various preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This compound has also been shown to reduce the activation of microglia and astrocytes, which are key players in neuroinflammation. The compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has several advantages for lab experiments. The compound is stable and can be synthesized in large quantities. This compound has also been shown to exhibit potent anti-inflammatory effects in various preclinical studies. However, there are some limitations to the use of this compound in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its efficacy in some experimental models.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additional studies are needed to further elucidate the mechanism of action of this compound and to identify potential biomarkers for the compound's therapeutic efficacy. Further studies are also needed to optimize the formulation and dosing of this compound for clinical use. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for various disease conditions.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
Eigenschaften
IUPAC Name |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-18(27-15-19-11-20(16-27)13-21(12-19)17-27)28-23-14-22(4-5-24(23)31(33)34)29-6-8-30(9-7-29)26(32)25-3-2-10-35-25/h2-5,10,14,18-21,28H,6-9,11-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWZJQCZZLANOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=CO6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-dibenzo[b,d]furan-3-yl-4-fluorobenzamide](/img/structure/B3974530.png)
![2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3974534.png)
![1-(2-methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974536.png)
![1-[1-(4-phenylcyclohexyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974539.png)


![1-[2-(benzylthio)propanoyl]-4-(4-fluorophenyl)piperazine hydrochloride](/img/structure/B3974564.png)
![6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3974570.png)

![4,4'-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974586.png)
![1-{2-fluoro-4-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3974587.png)
![1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B3974597.png)
![N-(4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B3974612.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974620.png)